Diphenyl[bis(phenylsulfanyl)]silane
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Overview
Description
Diphenyl[bis(phenylsulfanyl)]silane is an organosilicon compound characterized by the presence of phenyl and phenylsulfanyl groups attached to a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Diphenyl[bis(phenylsulfanyl)]silane can be synthesized through several methods. One common approach involves the reaction of diphenylsilane with phenylsulfanyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Diphenyl[bis(phenylsulfanyl)]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenylsulfanyl groups to thiols.
Substitution: Nucleophilic substitution reactions can replace the phenylsulfanyl groups with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkoxides or amines can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
Diphenyl[bis(phenylsulfanyl)]silane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and delivery systems.
Industry: It is utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of diphenyl[bis(phenylsulfanyl)]silane involves its ability to participate in various chemical reactions. The phenylsulfanyl groups can act as nucleophiles or electrophiles, depending on the reaction conditions. The silicon atom can also form stable bonds with other elements, facilitating the formation of complex molecular structures .
Comparison with Similar Compounds
Similar Compounds
Diphenylsilane: An organosilicon compound with two phenyl groups attached to silicon.
Phenylsilane: A simpler organosilicon compound with one phenyl group attached to silicon.
Uniqueness
Diphenyl[bis(phenylsulfanyl)]silane is unique due to the presence of both phenyl and phenylsulfanyl groups. This combination imparts distinct chemical properties, making it more versatile in various chemical reactions compared to simpler organosilicon compounds .
Properties
CAS No. |
64451-47-4 |
---|---|
Molecular Formula |
C24H20S2Si |
Molecular Weight |
400.6 g/mol |
IUPAC Name |
diphenyl-bis(phenylsulfanyl)silane |
InChI |
InChI=1S/C24H20S2Si/c1-5-13-21(14-6-1)25-27(23-17-9-3-10-18-23,24-19-11-4-12-20-24)26-22-15-7-2-8-16-22/h1-20H |
InChI Key |
BZZDMNOHBXDNHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(SC3=CC=CC=C3)SC4=CC=CC=C4 |
Origin of Product |
United States |
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